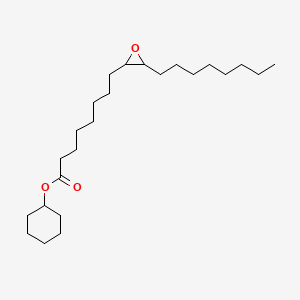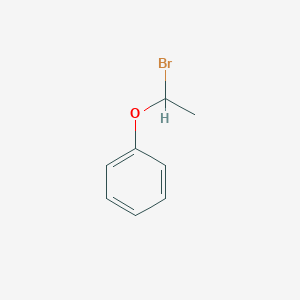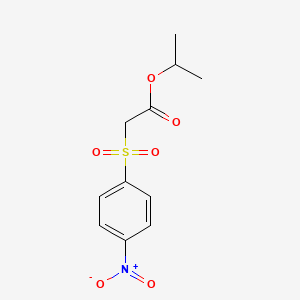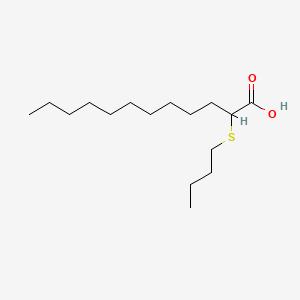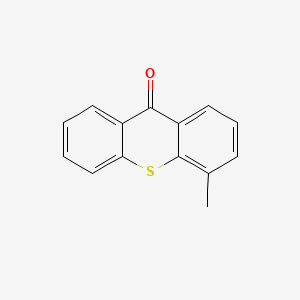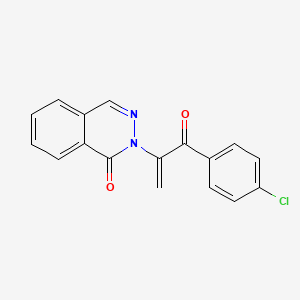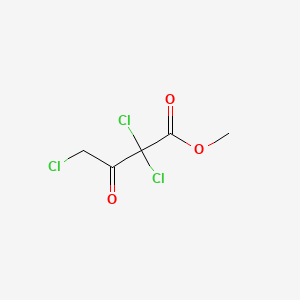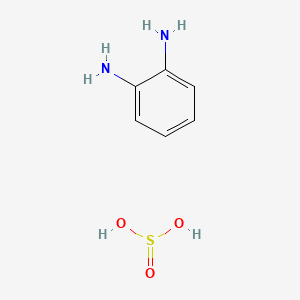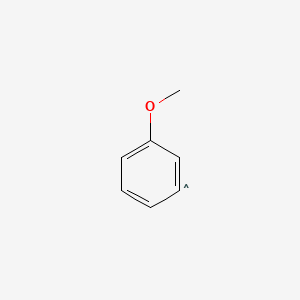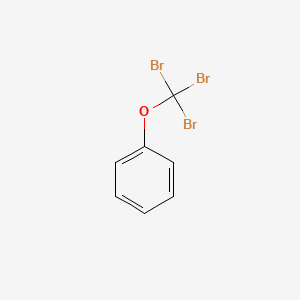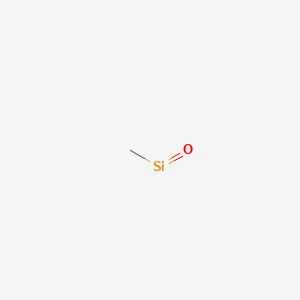
Carbon silicon oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon silicon oxide is a compound that combines the properties of both carbon and silicon oxides. It is a unique material that has garnered interest due to its potential applications in various fields, including electronics, energy storage, and materials science. The compound is known for its stability, high surface area, and ability to form strong covalent bonds, making it a valuable material for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbon silicon oxide can be synthesized through various methods, including chemical vapor deposition, mechanofusion, and pyrolysis. One common method involves the use of a carbon precursor, such as pitch, which is introduced to the surface of silicon oxide using the mechanofusion method. This process involves the stabilization and carbonization of the precursor to form a carbon layer on the silicon oxide surface .
Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition (CVD). This method involves the reaction of silicon-containing gases, such as silane (SiH₄), with carbon-containing gases, such as methane (CH₄), at high temperatures. The resulting product is a composite material with tailored electrochemical properties, suitable for applications in lithium-ion batteries and other advanced technologies .
Análisis De Reacciones Químicas
Types of Reactions: Carbon silicon oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of silicon in the presence of oxygen forms silicon dioxide (SiO₂), while the reduction of silicon dioxide with carbon produces silicon carbide (SiC) and carbon monoxide (CO) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen (O₂), hydrogen (H₂), and various carbon sources. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include silicon dioxide, silicon carbide, and various carbon-silicon composites. These products have significant applications in electronics, energy storage, and materials science .
Aplicaciones Científicas De Investigación
Carbon silicon oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and a support material for various reactions. In biology and medicine, this compound nanoparticles are explored for drug delivery and biosensing applications due to their biocompatibility and stability .
In the field of energy storage, this compound is used as an anode material in lithium-ion batteries. Its high surface area and ability to form strong covalent bonds with lithium ions make it an ideal material for improving battery performance and longevity .
Mecanismo De Acción
The mechanism by which carbon silicon oxide exerts its effects involves the formation of strong covalent bonds between silicon and carbon atoms. This bonding enhances the material’s stability and conductivity, making it suitable for various applications. In lithium-ion batteries, for example, the carbon layer on silicon oxide helps buffer the volume expansion during lithiation and delithiation processes, improving the battery’s cycle stability and capacity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to carbon silicon oxide include silicon carbide (SiC), silicon dioxide (SiO₂), and various silicon-carbon composites. These compounds share some properties with this compound but differ in their specific applications and performance characteristics .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of properties from both carbon and silicon oxides. This combination results in a material with high stability, surface area, and conductivity, making it suitable for a wide range of applications in electronics, energy storage, and materials science .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties, including high stability, surface area, and conductivity, make it an ideal material for various advanced technologies
Propiedades
Número CAS |
39345-87-4 |
|---|---|
Fórmula molecular |
CH3OSi |
Peso molecular |
59.119 g/mol |
InChI |
InChI=1S/CH3OSi/c1-3-2/h1H3 |
Clave InChI |
WDCKRYQAVLUEDJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



